molecular formula C16H35OPS B12545265 Phosphinothioic acid, bis(2-ethylhexyl)- CAS No. 153888-95-0

Phosphinothioic acid, bis(2-ethylhexyl)-

Cat. No.: B12545265
CAS No.: 153888-95-0
M. Wt: 306.5 g/mol
InChI Key: UZSVMWGQHGMZKF-UHFFFAOYSA-N
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Description

Phosphinothioic acid, bis(2-ethylhexyl)- (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an organophosphorus compound characterized by a phosphinothioic acid backbone (R₂P(S)OH) with two 2-ethylhexyl substituents. This compound belongs to the thiophosphinic acid family, where sulfur replaces one oxygen atom in the phosphinic acid structure (R₂P(O)OH). The 2-ethylhexyl groups confer lipophilicity, making it soluble in organic solvents and suitable for applications such as metal ion extraction, surfactants, and specialty chemical synthesis .

Properties

CAS No.

153888-95-0

Molecular Formula

C16H35OPS

Molecular Weight

306.5 g/mol

IUPAC Name

bis(2-ethylhexyl)-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35OPS/c1-5-9-11-15(7-3)13-18(17,19)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,19)

InChI Key

UZSVMWGQHGMZKF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CP(=S)(CC(CC)CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothioic acid, bis(2-ethylhexyl)- can be synthesized through the reaction of phosphinothioic acid with 2-ethylhexanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of phosphinothioic acid, bis(2-ethylhexyl)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, bis(2-ethylhexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various phosphinothioic acid derivatives and phosphine compounds, which have applications in different chemical processes.

Scientific Research Applications

Phosphinothioic acid, bis(2-ethylhexyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of phosphinothioic acid, bis(2-ethylhexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Bis(2-ethylhexyl)phosphoric Acid (HDEHP)

Structural Differences :

  • HDEHP (CAS 298-07-7) is a phosphoric acid derivative with two 2-ethylhexyl groups (R₂P(O)OH), while phosphinothioic acid, bis(2-ethylhexyl)-, is a thiophosphinic acid (R₂P(S)OH) . Key Properties:
  • Acidity : Thiophosphinic acids exhibit lower pKa values (~1.5–2.5) compared to phosphoric acid derivatives (pKa ~2–4), enhancing their metal ion extraction efficiency at lower pH .
  • Metal Selectivity : HDEHP preferentially extracts trivalent lanthanides and actinides (e.g., U, Th), while thiophosphinic acids show higher affinity for softer transition metals like Co(II), Ni(II), and Zn(II) due to sulfur’s polarizability .
  • Applications : HDEHP is widely used in nuclear fuel reprocessing, whereas thiophosphinic acids are employed in hydrometallurgy for selective cobalt and nickel recovery .

Diisooctylthiophosphinic Acid (Cyanex 302)

Structural Differences :

  • Cyanex 302 (CAS 132767-86-3) has 2,4,4-trimethylpentyl (isooctyl) groups, whereas phosphinothioic acid, bis(2-ethylhexyl)-, features longer, branched 2-ethylhexyl chains . Key Properties:
  • Density and Solubility : Cyanex 302 has a density of 0.93 g/mL, slightly lower than bis(2-ethylhexyl) derivatives (~0.95–1.0 g/mL) due to shorter alkyl chains .
  • Extraction Efficiency : Cyanex 302 is more selective for Cu(II) and Zn(II), while bis(2-ethylhexyl) analogs optimize Co(II) extraction in sulfate media .

Bis(2-ethylhexyl) Dithiophosphate and Thiophosphoric Acid Derivatives

Structural Differences :

  • Dithiophosphate (CAS 5810-88-8): Two sulfur atoms replace oxygen in the phosphate group (R₂P(S)₂OH).
  • Monothiophosphoric acid (CAS 17618-27-8): One sulfur atom replaces oxygen (R₂P(O)(S)OH) . Key Properties:
  • Acidity : Dithiophosphates are stronger acids (pKa <1) than thiophosphinic acids, favoring extraction of highly charged cations (e.g., Fe(III)) .
  • Stability : Thiophosphoric acids are less thermally stable than thiophosphinic acids, limiting their use in high-temperature processes .

Bis(2-ethylhexyl) Phthalate (DEHP)

Structural Differences :

  • DEHP (CAS 117-81-7) is an ester of phthalic acid, lacking the phosphorus-sulfur core .
    Key Properties :
  • Applications: DEHP is a plasticizer, whereas phosphinothioic acid, bis(2-ethylhexyl)-, is non-polymerizable and used in reactive chemical processes .
  • Toxicity : DEHP is a reproductive toxicant, while thiophosphinic acids are primarily hazardous due to corrosivity and acute toxicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Formula Functional Group Key Application
Phosphinothioic acid, bis(2-ethylhexyl)- N/A C₁₆H₃₅OPS R₂P(S)OH Metal extraction
HDEHP 298-07-7 C₁₆H₃₅O₄P R₂P(O)OH Nuclear reprocessing
Cyanex 302 132767-86-3 C₁₆H₃₅OPS R₂P(S)OH (isooctyl) Cu/Zn extraction
DEHP 117-81-7 C₂₄H₃₈O₄ Phthalate ester Plasticizer

Table 2: Physical and Chemical Properties

Compound Density (g/mL) Boiling Point (°C) pKa Solubility in Organic Solvents
Phosphinothioic acid, bis(2-ethylhexyl)- ~0.95–1.0 >300 (est.) ~1.5 High (toluene, kerosene)
HDEHP 0.98 360 ~2.2 High (dodecane)
Cyanex 302 0.93 361 ~1.8 Moderate (chloroform)
DEHP 0.986 384 N/A High (DOP)

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